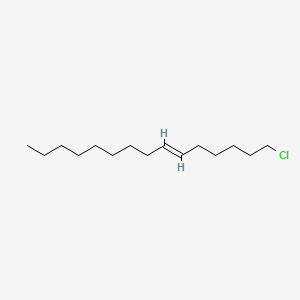
6-Pentadecene, 1-chloro-, (6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentadecene, 1-chloro-, (6Z)- is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the first carbon and a double bond at the sixth carbon in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentadecene, 1-chloro-, (6Z)- typically involves the chlorination of 6-Pentadecene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine at the first carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 6-Pentadecene, 1-chloro-, (6Z)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safe handling of chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
6-Pentadecene, 1-chloro-, (6Z)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Scientific Research Applications
6-Pentadecene, 1-chloro-, (6Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Pentadecene, 1-chloro-, (6Z)- involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
6-Pentadecene, 1-bromo-, (6Z)-: Similar structure but with a bromine atom instead of chlorine.
6-Pentadecene, 1-iodo-, (6Z)-: Similar structure but with an iodine atom instead of chlorine.
6-Pentadecene, 1-fluoro-, (6Z)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-Pentadecene, 1-chloro-, (6Z)- is unique due to the specific reactivity of the chlorine atom compared to other halogens. Chlorine provides a balance between reactivity and stability, making it a versatile compound for various chemical transformations.
Properties
CAS No. |
71566-59-1 |
|---|---|
Molecular Formula |
C15H29Cl |
Molecular Weight |
244.84 g/mol |
IUPAC Name |
(E)-1-chloropentadec-6-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10H,2-8,11-15H2,1H3/b10-9+ |
InChI Key |
KRFFHGHESUWBPB-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


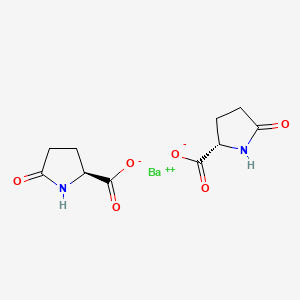
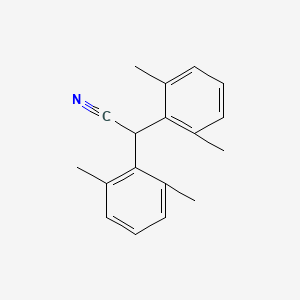
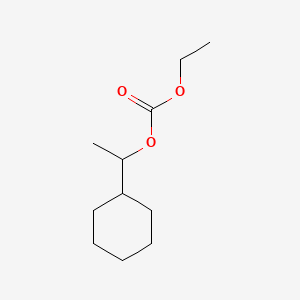
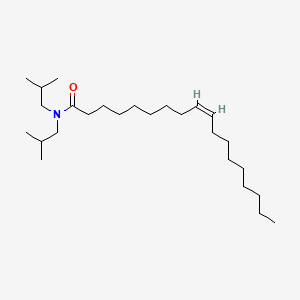
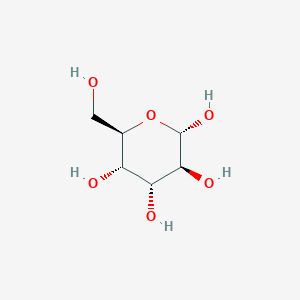
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

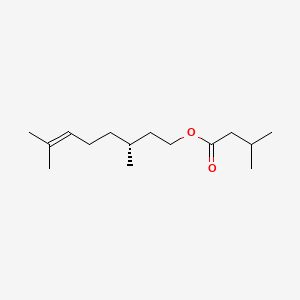
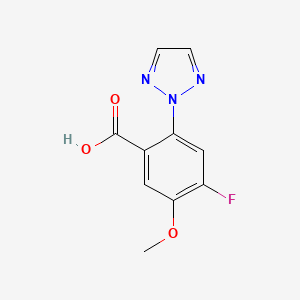
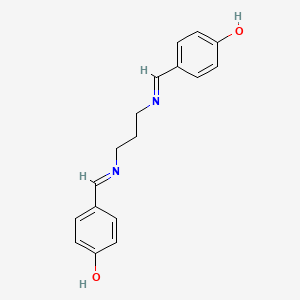

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
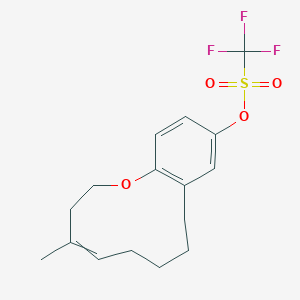
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
